molecular formula C12H12ClNO2S2 B6540095 1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060246-15-2

1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide

Cat. No. B6540095
CAS RN: 1060246-15-2
M. Wt: 301.8 g/mol
InChI Key: RZMZZXRTUDNDEN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, also known as 3-chlorothiophene-2-methanesulfonamide, is a chemical compound that has been studied for its potential applications in various scientific fields. It is a sulfur-containing heterocycle that has been used in the synthesis of various drugs, in the development of new materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been studied for its potential applications in various scientific fields. It has been used as a starting material in the synthesis of various drugs, such as antifungal agents and anti-inflammatories. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, it has been studied for its potential applications in biochemistry and physiology, including its effects on cell growth and apoptosis.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is still not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the growth of certain cancer cell lines, as well as induce apoptosis in these cells. In addition, it has been shown to have antifungal activity, as well as anti-inflammatory activity. It has also been studied for its potential effects on the central nervous system, including its ability to modulate the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is a useful compound for use in laboratory experiments due to its availability, low cost, and ease of synthesis. However, there are some limitations to its use in experiments, such as its potential toxicity and its ability to interact with other compounds. In addition, its effects on biochemical and physiological processes are still not fully understood, so further research is needed to elucidate its mechanism of action.

Future Directions

Future research on 1-(3-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide could focus on its potential applications in various fields, such as the development of new materials, drug synthesis, and the study of biochemical and physiological processes. In addition, further research could focus on the mechanism of action of this compound, as well as its potential toxicity and interactions with other compounds. Finally, research could also focus on the potential therapeutic applications of this compound, such as its potential use as an antifungal agent or anti-inflammatory.

Synthesis Methods

1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamidephene-2-methanesulfonamide can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)-2-thiohydantoin with methanesulfonyl chloride. This reaction produces 1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide as the main product, with a yield of around 80%. Other methods for the synthesis of this compound include the reaction of 1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamidephene-2-carboxylic acid with methanesulfonyl chloride, as well as the reaction of 1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamidephene-2-carboxylic acid with thiourea.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-12-3-1-2-10(6-12)9-18(15,16)14-7-11-4-5-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZZXRTUDNDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

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